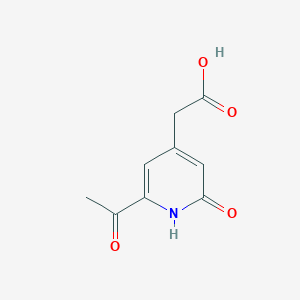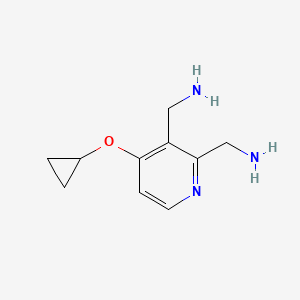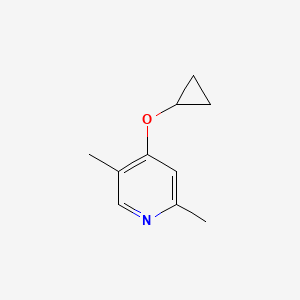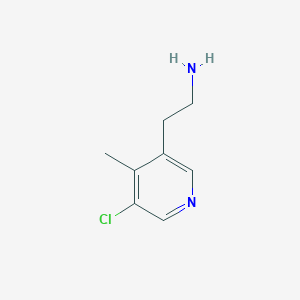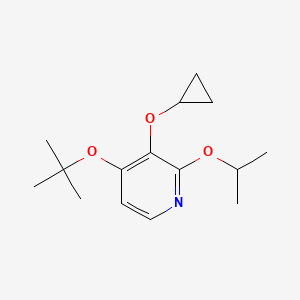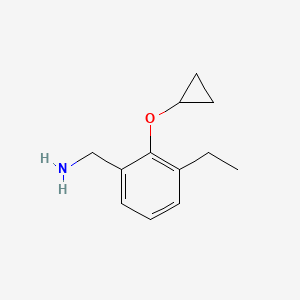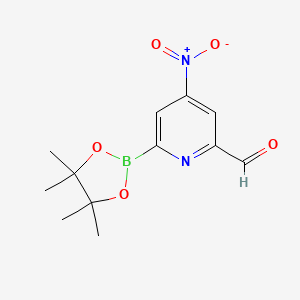
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester: is a boronic ester derivative with the molecular formula C12H15BN2O5 and a molecular weight of 278.07 g/mol . This compound is part of the broader class of boronic esters, which are highly valuable in organic synthesis due to their versatility and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic esters, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl-substituted products depending on the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It is also employed in the synthesis of complex molecules and natural products.
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery and as enzyme inhibitors. They can form reversible covalent bonds with diols, making them useful in the design of sensors and therapeutic agents .
Industry: In the industrial sector, boronic esters are used in the production of polymers, agrochemicals, and electronic materials. Their ability to undergo various chemical transformations makes them valuable intermediates in manufacturing processes .
Mecanismo De Acción
The mechanism by which (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzymes or alter the function of biological molecules, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- Arylboronic acids and esters
Uniqueness: (6-Formyl-4-nitropyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a formyl and a nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C12H15BN2O5 |
|---|---|
Peso molecular |
278.07 g/mol |
Nombre IUPAC |
4-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BN2O5/c1-11(2)12(3,4)20-13(19-11)10-6-9(15(17)18)5-8(7-16)14-10/h5-7H,1-4H3 |
Clave InChI |
XDEXUSQLGPDNRJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


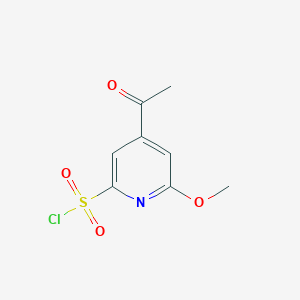

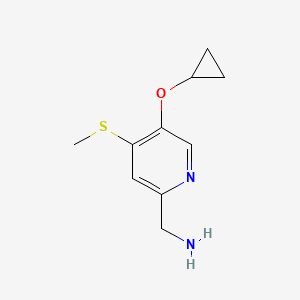
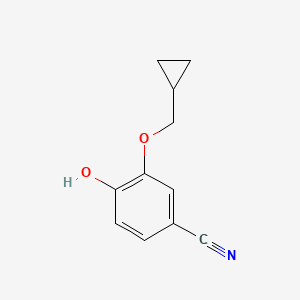
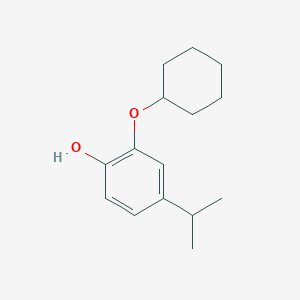
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
